4-((1S)-(5-乙基喹啉-2-基)(羟基)甲基)喹啉-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

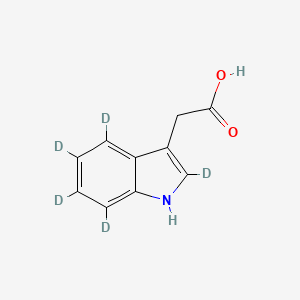

The compound “4-((1S)-(5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol” is a complex organic molecule that contains a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Quinoline itself has few applications, but many of its derivatives are useful in diverse applications .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in organic and pharmaceutical chemistry . Several publications over the last few decades have specified various methods of synthesis . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield .Molecular Structure Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . Being a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .科学研究应用

抗疟疾和抗菌活性

喹啉类化合物,包括 8-氨基喹啉衍生物,是目前最有效的抗疟疾剂之一。它们的代谢产物对葡萄糖-6-磷酸脱氢酶缺乏症患者的红细胞有毒性,这突显了了解它们的代谢和诱发高铁血红蛋白血症的潜力的重要性 (Strother 等人,1981 年)。这项研究强调了喹啉类化合物在应对疟疾这一全球重大健康挑战中所发挥的关键作用。

氧化应激和毒性

喹喔啉衍生物与喹啉类化合物相关,已对其在诱导氧化应激和相关毒性作用中的作用进行了研究。这些研究有助于了解喹啉类化合物及其衍生物的毒性和代谢机制,并为减轻不良反应同时最大化治疗益处提供了潜在途径 (Wang 等人,2016 年)。

免疫反应调节

咪喹莫特是一种咪唑并喹啉胺,它举例说明了喹啉类化合物在调节免疫反应中的潜力。尽管与所讨论的化学结构并不完全匹配,但咪喹莫特的诱导细胞因子产生并表现出抗病毒、抗增殖和抗肿瘤活性的能力,让我们深入了解了喹啉类化合物在治疗皮肤病和肿瘤中的多种治疗应用 (Syed,2001 年)。

神经保护和中枢神经系统疾病

涉及喹啉酸的犬尿氨酸途径突出了喹啉衍生物的神经毒性和神经保护潜力。了解神经毒性喹啉酸和神经保护性犬尿酸之间的平衡为神经系统疾病的治疗干预提供了途径 (Vámos 等人,2009 年)。

防腐应用

除了药理应用之外,喹啉衍生物还因其防腐性能而受到认可。它们与金属表面形成稳定的螯合配合物的能力证明了喹啉类化合物在工业和材料科学中的广泛适用性 (Verma 等人,2020 年)。

安全和危害

As with any chemical compound, the safety and hazards associated with “4-((1S)-(5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol” would depend on its specific properties. Quinoline itself has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), H350 (May cause cancer), and H411 (Toxic to aquatic life with long lasting effects) .

未来方向

The future directions for research on “4-((1S)-(5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol” would likely involve further exploration of its synthesis, properties, and potential applications. Given the broad range of biological activities exhibited by quinoline derivatives , it could be of interest in the development of new pharmaceuticals.

作用机制

Target of Action

The primary target of this compound is currently unknown. It is known that quinoline, a core structure in this compound, is a privileged scaffold in drug development and is endowed with a variety of therapeutic activities .

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Quinoline derivatives have been found to exhibit a broad range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The quinoline core is known to form the core moiety of antibacterials such as norfloxacin, nalidixic acid, ciprofloxacin, and cinoxacin , suggesting that it may have good bioavailability.

Result of Action

Quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . This suggests that the compound may have similar effects.

属性

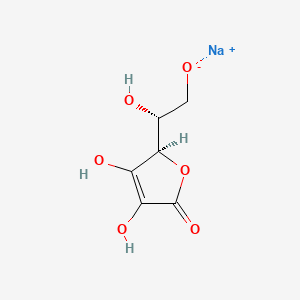

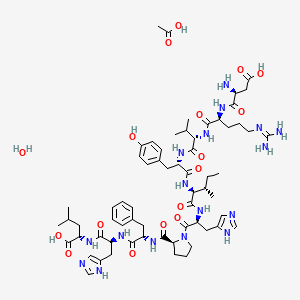

IUPAC Name |

4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12?,13?,18?,19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASAUPYEBCYZRS-XIPJALCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1CN2CCC1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73522-75-5 |

Source

|

| Record name | (S)-[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)

![Silane, dichloromethyl[1-(methylphenyl)ethyl]-](/img/structure/B6596106.png)